GR 125743

Descripción general

Descripción

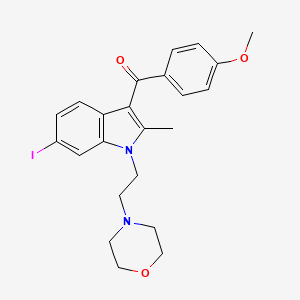

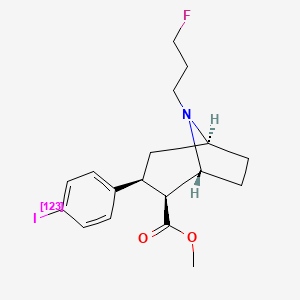

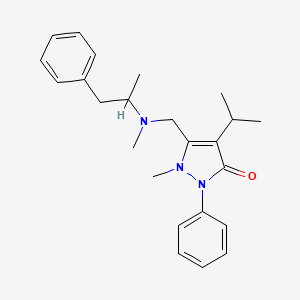

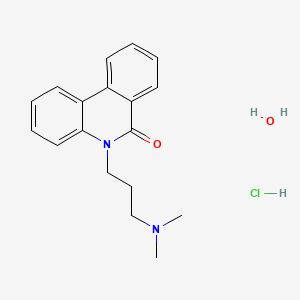

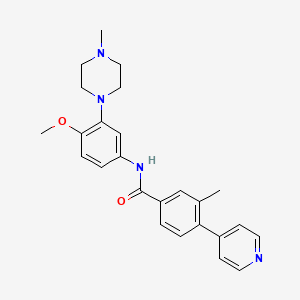

“N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide” is a chemical compound with the molecular formula C25H28N4O2. It has a molecular weight of 416.5 g/mol . It is also known by other names such as GR 125743 and has a CAS number 148547-33-5 .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string and Canonical SMILES provide a detailed representation of its structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been evaluated for their inhibitory activity against various kinases .Physical And Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3-AA value of 3.6, indicating its lipophilicity. It has one hydrogen bond donor and five hydrogen bond acceptors. It also has five rotatable bonds .Aplicaciones Científicas De Investigación

- GR 125743 actúa como antagonista en los receptores de serotonina 5-HT1B y 5-HT1D . Estos receptores pertenecen a una clase de receptores acoplados a proteínas G (GPCR) de serotonina y juegan un papel crucial en la regulación del estado de ánimo, la ansiedad y la depresión.

- En un estudio que involucró monos parkinsonianos con discinesia inducida por L-DOPA, los investigadores investigaron los receptores de serotonina 5-HT1B de los ganglios basales usando this compound .

- This compound se usa a menudo en forma tritiada como una sonda radiomarcada para ensayos de unión a receptores .

- This compound exhibe actividad en el SNC (sistema nervioso central) y puede administrarse por vía oral .

Modulación del Receptor de Serotonina

Enfermedad de Parkinson y Discinesia

Radiomarcado y Ensayos de Unión a Receptores

Penetración del SNC y Actividad Oral

Estudios In Vitro y Mecanismos

Mecanismo De Acción

Target of Action

GR 125743, also known as N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide, is a selective antagonist for the 5-HT1B/1D receptors . These receptors are a class of serotonin G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission .

Mode of Action

As an antagonist, this compound binds to the 5-HT1B/1D receptors and blocks their activity. This prevents the binding of serotonin (5-HT), a neurotransmitter, to these receptors, thereby inhibiting the downstream effects of serotonin signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway . By blocking the 5-HT1B/1D receptors, this compound disrupts the normal functioning of this pathway, which can have various downstream effects depending on the specific physiological context .

Pharmacokinetics

It is known that the compound is soluble in ethanol , which suggests that it may be well-absorbed in the body

Result of Action

In vivo studies have shown that this compound can produce significant decreases in extracellular 5-HT in the frontal cortex of the conscious guinea pig . This suggests that the compound’s action can lead to a decrease in serotonin signaling in the brain, which may have implications for conditions such as Parkinson’s disease and cardiovascular diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol suggests that its absorption and distribution in the body may be affected by the presence of alcohol Additionally, factors such as pH, temperature, and the presence of other substances in the body could potentially influence the compound’s stability and activity.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOXPYACARZYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.